molecular formula C16H15Cl2NO4S B2668014 N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 922985-19-1

N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2668014
CAS No.: 922985-19-1
M. Wt: 388.26
InChI Key: YHPDEFLGAVCMLH-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide: is an organic compound characterized by the presence of dichlorophenyl and methoxyphenyl groups attached to a sulfonyl-propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloroaniline and 4-methoxybenzenesulfonyl chloride.

    Formation of Intermediate: The 2,5-dichloroaniline reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Amidation Reaction: The intermediate sulfonamide undergoes an amidation reaction with 3-bromopropionyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichlorophenyl)-3-((4-methylphenyl)sulfonyl)propanamide
  • N-(2,5-dichlorophenyl)-3-((4-ethoxyphenyl)sulfonyl)propanamide
  • N-(2,5-dichlorophenyl)-3-((4-chlorophenyl)sulfonyl)propanamide

Uniqueness

N-(2,5-dichlorophenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4S/c1-23-12-3-5-13(6-4-12)24(21,22)9-8-16(20)19-15-10-11(17)2-7-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPDEFLGAVCMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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